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Compound of Interest

Compound Name: Methyl 5-methoxypent-4-enoate

Cat. No.: B129536

An In-Depth Technical Guide to the Potential Biological Relevance of Methyl 5-methoxypent-
4-enoate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical overview of the potential biological relevance
of Methyl 5-methoxypent-4-enoate based on its structural features. As of the latest literature
review, no specific biological or toxicological studies have been published on this particular
compound. The information presented herein is intended for research and informational
purposes only and should not be construed as an endorsement of its use in any biological
application.

Executive Summary

Methyl 5-methoxypent-4-enoate is an a,3-unsaturated ester with the molecular formula
CsH120s. While direct biological data for this compound is currently unavailable, its chemical
structure, featuring both an a,B-unsaturated carbonyl system and a methoxy group, suggests a
potential for biological activity. This guide synthesizes information on the known biological roles
of these two key functional moieties to infer the potential relevance of Methyl 5-methoxypent-
4-enoate in a biological context. The a,3-unsaturated ester component renders the molecule
susceptible to Michael addition reactions with biological nucleophiles, a mechanism underlying
the activity of many biologically active compounds. The terminal methoxy group can
significantly influence the compound's physicochemical properties, such as lipophilicity and
metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b129536?utm_src=pdf-interest
https://www.benchchem.com/product/b129536?utm_src=pdf-body
https://www.benchchem.com/product/b129536?utm_src=pdf-body
https://www.benchchem.com/product/b129536?utm_src=pdf-body
https://www.benchchem.com/product/b129536?utm_src=pdf-body
https://www.benchchem.com/product/b129536?utm_src=pdf-body
https://www.benchchem.com/product/b129536?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

profile. This document outlines the theoretical basis for these potential activities, provides
hypothetical experimental workflows for their investigation, and summarizes relevant
physicochemical data.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Methyl 5-methoxypent-4-enoate
is presented in Table 1. This data is essential for designing and interpreting biological assays.

Property Value Source

Molecular Formula C7H1203 [1]

Molecular Weight 144.17 g/mol [1]

CAS Number 143538-29-8 [1]
methyl 5-methoxypent-4-

IUPAC Name [1]
enoate

SMILES COC=CCCC(=0)0C [1]

An a,B-unsaturated ester with
Structure a methoxy group at the C5 [1]

position.

Potential Biological Relevance Based on Structural
Analogs

The biological activity of Methyl 5-methoxypent-4-enoate can be inferred from the well-
documented activities of compounds containing its core structural motifs.

The a,B-Unsaturated Carbonyl Moiety

The presence of an a,3-unsaturated carbonyl system is a hallmark of many biologically active
natural products and synthetic compounds. This functional group is an electrophilic Michael
acceptor, making it reactive towards biological nucleophiles such as the thiol groups of cysteine
residues in proteins.[2] This reactivity is the basis for a wide range of pharmacological and
toxicological effects.
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» Potential Antimicrobial and Antifungal Activity: Numerous a,3-unsaturated aldehydes and
ketones have demonstrated antimicrobial properties.[3][4] Their mechanism is often
attributed to the disruption of microbial cellular processes through the alkylation of essential
enzymes and proteins.[5]

o Potential Anti-inflammatory Activity: Some a,-unsaturated carbonyl compounds exhibit anti-
inflammatory effects.[6][7] This can be mediated through the modulation of inflammatory
signaling pathways, such as the inhibition of pro-inflammatory cytokines.[7][8]

» Potential Cytotoxicity and Anticancer Activity: The reactivity of the a,B3-unsaturated carbonyl
moiety can lead to cytotoxicity.[9][10][11] This property is exploited in some anticancer
agents that selectively target cancer cells, which may have altered redox states and be more
susceptible to electrophilic attack. For instance, a derivative of methyl pentenoate has been
shown to induce cell cycle arrest and disrupt mitosis in a melanoma cell line.[12]

o Potential for Toxicity: The same reactivity that confers therapeutic potential can also lead to
toxicity.[2][13] The formation of covalent adducts with proteins and DNA can trigger cellular
stress responses and, at higher concentrations, lead to cell death and organ damage.
Structure-toxicity relationships for a,-unsaturated carbonyl compounds have been studied,
indicating that factors like the degree of substitution and the nature of the carbonyl group
influence toxicity.[9][10]

The Methoxy Group

The methoxy group is a common substituent in many approved drugs and can significantly
impact a molecule's biological profile.

 Influence on Physicochemical Properties: The methoxy group can alter a compound's
lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion
(ADME) properties. This can have a profound effect on the overall bioactivity and therapeutic
index of a compound.

o Metabolic Considerations: Methoxy groups can be subject to metabolism, typically O-
demethylation by cytochrome P450 enzymes. This metabolic pathway can lead to the
formation of more polar metabolites that are more readily excreted. The rate and extent of
this metabolism can influence the compound's half-life and duration of action.
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» Receptor Interactions: The presence and position of a methoxy group can influence how a
molecule binds to its biological target. It can participate in hydrogen bonding or other non-
covalent interactions within a receptor's binding pocket, thereby affecting binding affinity and
selectivity. The surprising effects of heteroatom substituents, including methoxy groups, on
biological activity have been noted in other classes of compounds.[14]

Postulated Mechanism of Action

Based on its structure, a primary putative mechanism of action for Methyl 5-methoxypent-4-
enoate at the molecular level is through Michael addition.

Methyl 5-methoxypent-4-enoate H3CO-CH=CH-CH2-CH2-COOCH3

Michael Addition

Biological Nucleophile ~ (e.g., Protein-SH)

Covalent Adduct

Protein-S-CH(OCH3)-CH2-CH2-CH2-COOCHs

Click to download full resolution via product page

Caption: Postulated Michael addition of a biological nucleophile to Methyl 5-methoxypent-4-
enoate.

This covalent modification of proteins could lead to the disruption of their function, triggering
downstream cellular events that manifest as a biological response (e.g., enzyme inhibition,
disruption of protein-protein interactions).

Suggested Experimental Protocols for Biological
Evaluation

To elucidate the potential biological relevance of Methyl 5-methoxypent-4-enoate, a tiered
experimental approach is recommended.

In Vitro Cytotoxicity Assays
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Objective: To determine the general cytotoxicity of the compound against a panel of human
cell lines.

Methodology:

o Cell Culture: Culture selected cell lines (e.g., a non-cancerous cell line like HEK293 and
various cancer cell lines such as HelLa, A549, and MCF-7) in appropriate media and
conditions.

o Compound Treatment: Seed cells in 96-well plates and, after 24 hours, treat with a serial
dilution of Methyl 5-methoxypent-4-enoate (e.g., from 0.1 uM to 100 pM).

o Viability Assay: After a 48- or 72-hour incubation period, assess cell viability using a
standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) or PrestoBlue™ assay.

o Data Analysis: Calculate the ICso (half-maximal inhibitory concentration) value for each cell
line.
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Caption: Experimental workflow for in vitro cytotoxicity testing.

Antimicrobial Susceptibility Testing

» Objective: To assess the potential antibacterial and antifungal activity of the compound.
o Methodology:

o Microorganism Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus
aureus, Escherichia coli) and fungi (e.g., Candida albicans).
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o Broth Microdilution Assay: Prepare a serial dilution of Methyl 5-methoxypent-4-enoate in
a 96-well plate with appropriate growth media.

o Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

o Incubation: Incubate the plates under conditions suitable for the growth of the specific
microorganism.

o MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) as the lowest
concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity Assays

» Objective: To investigate the potential of the compound to modulate inflammatory responses
in vitro.

o Methodology:
o Cell Model: Use a murine macrophage cell line such as RAW 264.7.

o Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide
(LPS).

o Co-treatment: Co-treat the cells with LPS and various concentrations of Methyl 5-
methoxypent-4-enoate.

o Nitric Oxide Measurement: Measure the production of nitric oxide (a key inflammatory
mediator) in the cell culture supernatant using the Griess assay.

o Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-a, IL-6) in
the supernatant using ELISA or a multiplex bead array.

Conclusion

While there is a lack of direct experimental evidence for the biological relevance of Methyl 5-
methoxypent-4-enoate, a comprehensive analysis of its structural components provides a
strong rationale for investigating its potential pharmacological and toxicological properties. The
presence of the a,3-unsaturated ester moiety suggests a likelihood of reactivity with biological
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macromolecules, which could translate into a range of biological effects, including cytotoxicity,
antimicrobial activity, and anti-inflammatory properties. The methoxy group is anticipated to
modulate the compound's ADME profile and its interactions with biological targets. The
experimental workflows proposed in this guide provide a starting point for the systematic
evaluation of this compound's biological potential. Further research is warranted to elucidate
the specific activities and mechanisms of action of Methyl 5-methoxypent-4-enoate, which
may reveal novel therapeutic or toxicological insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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